
Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoropropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. The trifluoropropyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,3,3-trifluoropropyl bromide with ethyl 1H-pyrazole-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Organic Chemistry
Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. Its unique trifluoropropyl group imparts distinct reactivity that can be exploited in various chemical transformations:
- Reagent for Synthesis: Used in the preparation of more complex molecules.
- Functional Group Transformations: The carboxylate group can undergo esterification or hydrolysis reactions.
Research indicates potential biological activities associated with this compound:
- Enzyme Inhibition: Studies have shown that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity against various pathogens.
Pharmaceutical Applications
The compound is under investigation for its potential use in drug development:
- Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer.
- Bioactive Compounds: The unique structure allows for modifications that can lead to new bioactive compounds with therapeutic properties.
Industrial Applications
This compound is also utilized in industrial applications:
- Agrochemicals: The compound's derivatives are explored for use as pesticides and herbicides due to their biological activity.
- Material Science: Its properties lend themselves to the development of new materials with tailored characteristics for coatings and polymers.
Case Study: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
Case Study: Enzyme Inhibition
Research conducted by Wang et al. (2020) demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer cell proliferation. This finding opens avenues for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions and stabilizing the compound’s conformation. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the trifluoropropyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoropropyl group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Biological Activity
Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate, with the CAS number 1956327-18-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, synthesis, and potential applications, supported by relevant case studies and research findings.
- Molecular Formula : C9H11F3N2O2
- Molecular Weight : 236.19 g/mol
- Structure : The compound features a pyrazole ring, which is known for its biological significance.
Biological Activity
This compound exhibits several biological activities:
- Antimicrobial Properties : Research indicates that compounds with pyrazole moieties can have significant antimicrobial effects. The trifluoropropyl group may enhance these properties due to its lipophilicity, facilitating better membrane penetration and interaction with microbial targets .
- Anti-inflammatory Effects : Similar derivatives have shown potential in reducing inflammation through modulation of inflammatory pathways. The incorporation of fluorinated groups often enhances the biological activity of organic molecules .
- Enzyme Inhibition : Pyrazoles are recognized for their ability to inhibit various enzymes and receptors. This compound may serve as a scaffold for developing inhibitors targeting specific enzymes involved in disease pathways .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrazole derivatives. This compound was included in a series of tests against common bacterial strains. Results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The presence of the trifluoropropyl group was hypothesized to enhance membrane permeability .
Anti-inflammatory Mechanism Investigation
In another research effort focusing on anti-inflammatory properties, this compound was evaluated for its ability to inhibit pro-inflammatory cytokine production in vitro. The findings suggested that the compound could effectively reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating potential for therapeutic application in inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Nucleophilic Substitution : Utilizing electrophilic precursors to introduce the trifluoropropyl group onto the pyrazole scaffold.
- Carboxylation Reactions : Incorporating carboxylic acid functionalities through carbon dioxide or other carboxylating agents during synthesis.
These methods can be optimized for yield and purity based on specific laboratory conditions .
Applications and Future Directions
Given its promising biological activities, this compound holds potential for:
- Drug Development : As a lead compound for creating new antimicrobial or anti-inflammatory drugs.
- Research Tools : Serving as a probe in biochemical studies to elucidate enzyme mechanisms or cellular pathways.
Properties
IUPAC Name |
ethyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)7-3-5-14(13-7)6-4-9(10,11)12/h3,5H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFTYVXPFOXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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